molecular formula C18H21NO6 B2907366 Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate CAS No. 833428-94-7

Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate

Cat. No.: B2907366
CAS No.: 833428-94-7
M. Wt: 347.367
InChI Key: WACSGEMXDSYVTL-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate is an organic compound that features a benzoate ester functional group This compound is characterized by the presence of methoxy groups on the benzene ring and a furan ring attached to the propanamido side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by reduction and subsequent esterification. For instance, the preparation might start with the nitration of a dimethoxybenzene derivative using red fuming nitric acid in glacial acetic acid at low temperatures . The resulting nitro compound is then reduced to the corresponding amine, which is further reacted with a furan derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring due to the presence of electron-donating methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate exerts its effects is not fully understood. its molecular structure suggests that it could interact with specific enzymes or receptors in biological systems. The methoxy groups and furan ring may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-nitrobenzoate: A precursor in the synthesis of the target compound.

    5-Methylfuran-2-carboxylic acid: Shares the furan ring structure.

    4,5-Dimethoxy-2-aminobenzoic acid: Similar benzene ring substitution pattern.

Uniqueness

Methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)propanamido)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy groups and a furan ring in the same molecule is relatively uncommon, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[3-(5-methylfuran-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-11-5-6-12(25-11)7-8-17(20)19-14-10-16(23-3)15(22-2)9-13(14)18(21)24-4/h5-6,9-10H,7-8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACSGEMXDSYVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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